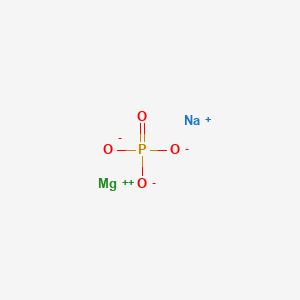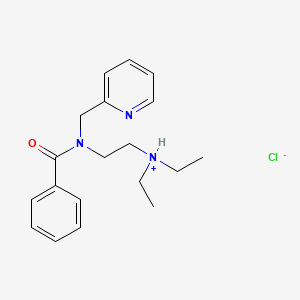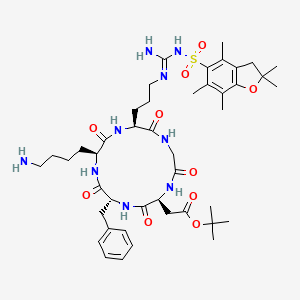
Protected cyclic RGDfK(NH2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protected cyclic RGDfK(NH2) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The protected form of this peptide is often used in various scientific research applications, including cancer diagnosis and therapy, due to its ability to target specific cell receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protected cyclic RGDfK(NH2) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure, and the protecting groups are removed to yield the final product. High dilution conditions are often employed during the cyclization step to prevent cyclodimerization .
Industrial Production Methods
Industrial production of protected cyclic RGDfK(NH2) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are commonly used to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Protected cyclic RGDfK(NH2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while substitution can result in peptides with altered binding affinities and biological activities.
Scientific Research Applications
Protected cyclic RGDfK(NH2) has a wide range of scientific research applications, including:
Cancer Diagnosis and Therapy: The peptide is used as a targeting ligand for integrin receptors overexpressed on tumor cells, enabling the delivery of therapeutic agents directly to cancer cells.
Drug Delivery Systems: It is employed in the design of nanocarriers and liposomes for targeted drug delivery, enhancing the efficacy and reducing the side effects of chemotherapeutic drugs.
Tissue Engineering: It is used in the development of biomaterials and scaffolds for tissue engineering, promoting cell adhesion and proliferation.
Mechanism of Action
Protected cyclic RGDfK(NH2) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This interaction inhibits the integrin-mediated signaling pathways involved in cell adhesion, migration, and angiogenesis. By blocking these pathways, the peptide can prevent tumor growth and metastasis, making it a valuable tool in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Cilengitide (EMD 121974): A cyclic peptide with a similar structure and function, used as an angiogenesis inhibitor in cancer therapy.
Linear RGD Peptides: These peptides have a similar amino acid sequence but lack the cyclic structure, resulting in lower stability and binding affinity.
Uniqueness
Protected cyclic RGDfK(NH2) is unique due to its cyclic structure, which provides higher stability and resistance to proteolysis compared to linear peptides. This enhances its binding affinity for integrin receptors and makes it more effective in targeting tumor cells and delivering therapeutic agents .
Properties
Molecular Formula |
C44H65N9O10S |
|---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate |
InChI |
InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1 |
InChI Key |
SPXAFBLEZPVDOP-SSNHPIBPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


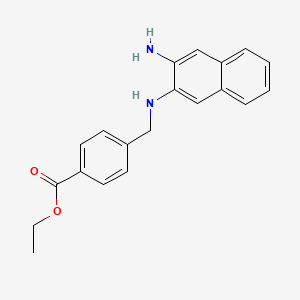

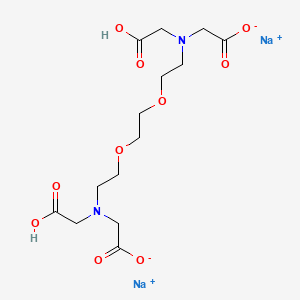
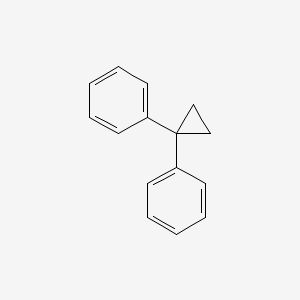
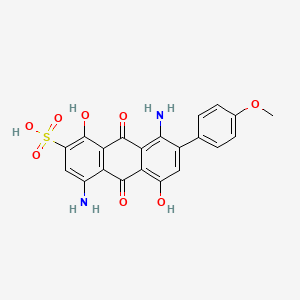
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
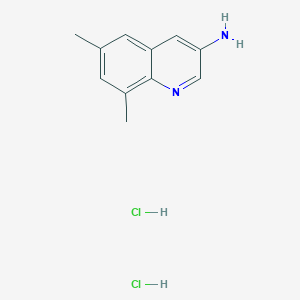
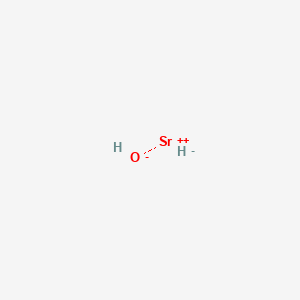


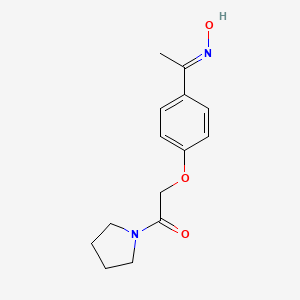
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
